

# A review of scientific literature comparing trisodium phosphate and sodium citrate

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## Compound of Interest

Compound Name: *Trisodium phosphate*

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An Objective Comparison of **Trisodium Phosphate** and Sodium Citrate for Scientific Applications

This guide provides a detailed comparative analysis of **trisodium phosphate** (TSP) and sodium citrate (SC), focusing on their performance as chelating agents, cleaning agents, and buffers. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on quantitative data and experimental methodologies.

## Chemical and Physical Properties

**Trisodium phosphate** and sodium citrate are both sodium salts of weak acids, phosphoric acid and citric acid, respectively. Their fundamental properties dictate their primary applications and performance characteristics. TSP is a strong alkaline salt, while sodium citrate is mildly basic.

Property	Trisodium Phosphate (TSP)	Sodium Citrate (SC)
Chemical Formula	Na <sub>3</sub> PO <sub>4</sub>	Na <sub>3</sub> C <sub>6</sub> H <sub>5</sub> O <sub>7</sub>
Molar Mass	163.94 g/mol (anhydrous)	258.07 g/mol (anhydrous)
Appearance	White crystalline solid	White crystalline powder
pH (1% solution)	~12[1]	7.5 - 9.0[2]
Solubility in Water	Freely soluble	57 g/100 mL (25 °C, anhydrous)
Primary Function	Cleaning Agent, Emulsifier, Buffer	Chelating Agent, Buffer, Emulsifier

## Comparative Performance Analysis

### Chelating and Sequestrant Performance

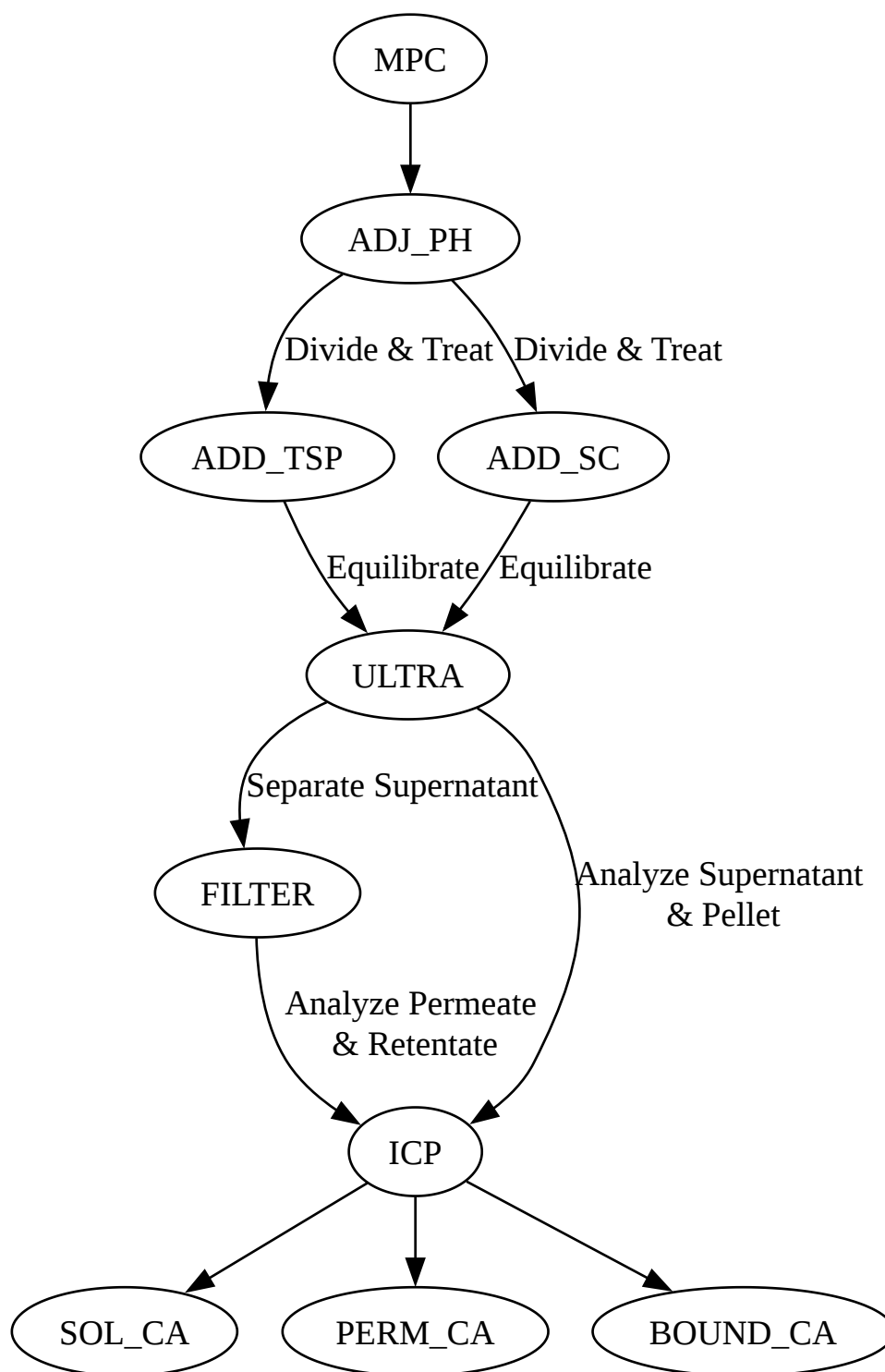
Both TSP and SC function as chelating agents by sequestering metal ions, particularly calcium (Ca<sup>2+</sup>) and magnesium (Mg<sup>2+</sup>), which are responsible for water hardness. This action is critical in preventing precipitation and improving the efficacy of other chemical agents in a formulation. Their performance is especially well-documented in the dairy industry, where they are used to sequester calcium from casein micelles.

The calcium-binding ability generally follows the order: long-chain phosphates > pyrophosphates > citrates > orthophosphates (like TSP)[3][4]. However, the nature of the resulting complex differs significantly. Trisodium citrate forms soluble Ca-citrate complexes, leading to a notable increase in small, filterable (10 kDa-permeable) calcium. In contrast, phosphates tend to form insoluble or casein-bound calcium-phosphate complexes[3].

#### Quantitative Data: Calcium Sequestration in Processed Cheese (PC) Matrix

The following table summarizes data from a study investigating the distribution of salts in a processed cheese matrix prepared with different calcium sequestering salts (CSS). The percentage of calcium that is 10 kDa-permeable is a direct indicator of the salt's ability to form small, soluble complexes.

Calcium Sequestering Salt	Concentration (mEq/kg)	pH	% of Total Ca in WSE	% of WSE Ca that is 10 kDa-permeable
Trisodium Citrate (TSC)	180	5.2	24.3%	>90%
Trisodium Citrate (TSC)	360	5.2	38.6%	>90%
Disodium Phosphate (DSP)	180	5.2	19.9%	Not Significantly Different from WSE
Disodium Phosphate (DSP)	360	5.2	15.6%	Not Significantly Different from WSE
WSE: Water-Soluble Extract. Data extracted from Deshwal et al. (2024).				



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Experimental Protocol: Calcium Sequestration from Casein Micelles

This protocol is based on methodologies described in dairy science literature for assessing the efficacy of calcium-chelating salts.

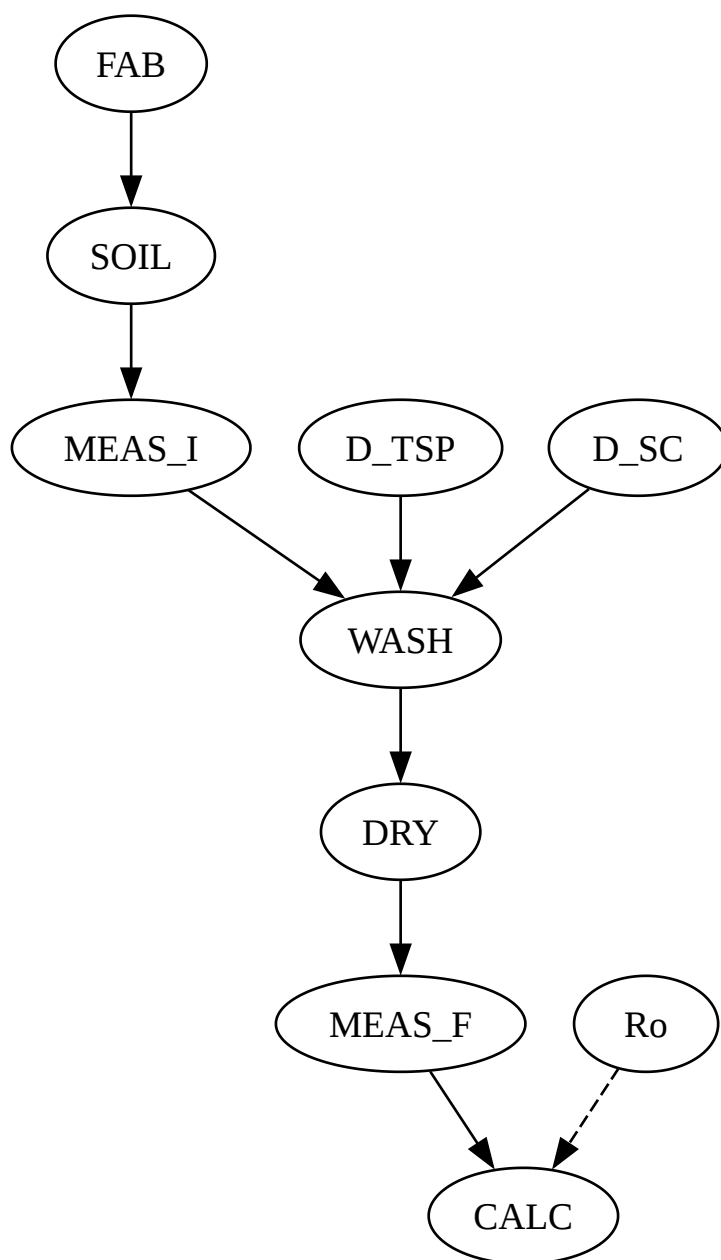
- **Preparation of Protein Dispersions:** A 5% (wt/wt) milk protein concentrate (MPC) or micellar casein isolate (MCI) solution is prepared in deionized water. The solution is stirred for several hours to ensure complete hydration.
- **pH Adjustment:** The pH of the protein dispersion is adjusted to a standardized value, typically 5.8, using HCl or NaOH.
- **Addition of Chelating Salts:** Aliquots of the protein dispersion are treated with varying concentrations (e.g., 0.1% to 0.7% wt/wt) of either **trisodium phosphate** or trisodium citrate. A control sample with no added salt is also prepared. The mixtures are allowed to equilibrate.
- **Fractionation by Ultracentrifugation:** The samples are ultracentrifuged at high speed (e.g., 100,000 x g for 60 minutes at 20°C) to separate the soluble phase (supernatant) from the casein micelles (pellet).
- **Ultrafiltration:** The supernatant is further fractionated by ultrafiltration using a membrane with a specific molecular weight cutoff, typically 10 kDa, to separate small soluble complexes from protein-bound minerals.
- **Mineral Analysis:** The concentrations of calcium and phosphorus in the total dispersion, supernatant, pellet, and 10 kDa permeate are quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- **Data Calculation:** The amount of casein-bound calcium and phosphorus is calculated by subtracting the concentration in the supernatant from the total concentration. The percentage of 10 kDa-permeable calcium is calculated relative to the total calcium in the water-soluble extract.

## Cleaning Performance

In cleaning applications, both TSP and SC act as "builders," enhancing cleaning performance by softening water through chelation, providing alkalinity to aid in the saponification of fats, and helping to disperse soil particles to prevent redeposition.

- **Trisodium Phosphate:** TSP is a highly effective cleaner, particularly for heavy grease, oils, and stains due to its strong alkalinity. Its high pH helps break down organic matter effectively. Research has shown that phosphate-based detergents can remove up to 30% more stains compared to some phosphate-free formulations.
- **Sodium Citrate:** Since the regulation of phosphates due to environmental concerns over eutrophication, sodium citrate has become a common, environmentally friendly alternative in automatic dishwashing and laundry detergents. While generally considered less effective than phosphates, its performance can be enhanced. For instance, the efficacy of sodium citrate as a builder in anionic detergents unexpectedly increases at wash temperatures above 70°C.

Direct quantitative comparison of soil removal percentages is highly dependent on the specific soil, fabric/surface type, water hardness, and temperature. Standardized methods are used to ensure reproducible results.



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#### Experimental Protocol: Fabric Soil Removal (ASTM D3050)

This protocol outlines a standardized method for measuring soil removal from artificially soiled fabrics to compare detergent formulations.

- Apparatus and Materials: A standard automatic washing machine, tumble dryer, and a photovolt meter or spectrophotometer are required. Standard soiled and unsoiled fabric

swatches (e.g., cotton, polyester-cotton blends with soils like mineral oil/carbon black, dust/sebum, or clay) are used.

- Initial Reflectance Measurement: Using the photovolt meter, calibrate the instrument to 100% reflectance using a standard white plaque. Measure the reflectance of the original unsoiled fabric ( $R_o$ ) and the initial reflectance of the soiled area on each swatch before washing ( $R_i$ ).
- Washing Procedure:
  - Prepare a wash load consisting of the soiled test swatches and ballast fabrics (e.g., terry towels) to simulate a standard load weight.
  - Set the washing machine to the desired cycle (e.g., normal cycle, specific temperature).
  - Fill the machine with water of a standardized hardness.
  - Add the precisely weighed detergent formulation containing either **trisodium phosphate** or sodium citrate as the builder.
  - Add the wash load and complete the wash cycle.
- Drying: After the cycle, dry the entire wash load in a tumble dryer at a specified heat setting.
- Final Reflectance Measurement: Measure the final reflectance of the soiled area on the washed and dried swatches ( $R_f$ ).
- Calculation of Cleaning Efficiency: The percent soil removal (%SR) is calculated using the following formula:  $\%SR = [(R_f - R_i) / (R_o - R_i)] * 100$

## Buffering Capacity

Buffering capacity is the ability of a solution to resist changes in pH upon the addition of an acid or base. TSP, being the salt of a weak acid ( $H_3PO_4$ ) and a strong base (NaOH), produces a strongly alkaline solution (pH ~12). Sodium citrate, the salt of a weak acid (citric acid) and a strong base, produces a mildly alkaline solution (pH 7.5-9.0).

- **Trisodium Phosphate:** Provides high buffering capacity in the high alkaline range (pH > 11), which is beneficial for cleaning applications that rely on saponification of fats and oils.



- Sodium Citrate: Buffers in the near-neutral to mildly alkaline range (pH ~7-9), making it suitable for applications where a very high pH is not required or desired, such as in food products and certain pharmaceuticals.

#### Experimental Protocol: Determination of Buffering Capacity via Titration

This protocol describes a general method for determining and comparing the buffering capacity of the two salts by titration with a strong acid.

- Solution Preparation: Prepare standardized aqueous solutions of **trisodium phosphate** and trisodium citrate at the same molar concentration (e.g., 0.1 M). Prepare a standardized strong acid titrant, such as 0.1 M Hydrochloric Acid (HCl).
- Titration Setup:
  - Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
  - Pipette a precise volume (e.g., 50.0 mL) of the TSP or SC solution into a beaker.
  - Place a magnetic stir bar in the beaker and place it on a stir plate.
  - Immerse the calibrated pH electrode in the solution.
- Titration Procedure:
  - Record the initial pH of the solution.
  - Add the HCl titrant from a buret in small, precise increments (e.g., 0.5-1.0 mL).
  - After each increment, allow the pH to stabilize and record the total volume of HCl added and the corresponding pH.
  - Continue the titration well past any expected equivalence points until the pH curve flattens in the acidic region.
- Data Analysis:
  - Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

- The buffering region is the flattest portion of the curve, where the pH changes least upon addition of acid.
- The buffer capacity can be quantitatively expressed by calculating the derivative of the titration curve (dV/dpH). The inverse of this value (dpH/dV) will be at its minimum in the region of highest buffer capacity.

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## Summary and Conclusion

The choice between **trisodium phosphate** and sodium citrate depends heavily on the specific requirements of the application, balancing performance with environmental and safety considerations.

- **Trisodium Phosphate** is the superior choice for heavy-duty cleaning applications where high alkalinity is paramount for efficacy and where environmental regulations on phosphate discharge are not a primary concern. Its ability to saponify fats and break down tough soils is exceptional.
- Sodium Citrate is the preferred alternative in applications where environmental impact is a key consideration, such as in consumer laundry and dish detergents. It is an effective chelating agent, particularly for forming soluble calcium complexes, and provides adequate buffering in the mildly alkaline range suitable for food, pharmaceutical, and many cleaning applications. While its raw cleaning power may be lower than TSP, its excellent biodegradability and lower aquatic toxicity make it a more sustainable option.

For researchers, the detailed protocols provided herein offer a framework for conducting direct, quantitative comparisons tailored to specific experimental conditions and performance metrics.

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